(6-methyl-1H-indazol-7-yl)thiourea (6-methyl-1H-indazol-7-yl)thiourea
Brand Name: Vulcanchem
CAS No.: 860610-12-4
VCID: VC7039535
InChI: InChI=1S/C9H10N4S/c1-5-2-3-6-4-11-13-8(6)7(5)12-9(10)14/h2-4H,1H3,(H,11,13)(H3,10,12,14)
SMILES: CC1=C(C2=C(C=C1)C=NN2)NC(=S)N
Molecular Formula: C9H10N4S
Molecular Weight: 206.27

(6-methyl-1H-indazol-7-yl)thiourea

CAS No.: 860610-12-4

Cat. No.: VC7039535

Molecular Formula: C9H10N4S

Molecular Weight: 206.27

* For research use only. Not for human or veterinary use.

(6-methyl-1H-indazol-7-yl)thiourea - 860610-12-4

Specification

CAS No. 860610-12-4
Molecular Formula C9H10N4S
Molecular Weight 206.27
IUPAC Name (6-methyl-1H-indazol-7-yl)thiourea
Standard InChI InChI=1S/C9H10N4S/c1-5-2-3-6-4-11-13-8(6)7(5)12-9(10)14/h2-4H,1H3,(H,11,13)(H3,10,12,14)
Standard InChI Key LQPCWEQFFNPLCK-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=C1)C=NN2)NC(=S)N

Introduction

Chemical Structure and Properties

Molecular Architecture

(6-Methyl-1H-indazol-7-yl)thiourea consists of an indazole ring system—a benzene fused to a pyrazole—substituted with a methyl group at the 6-position and a thiourea moiety at the 7-position. The thiourea group (-NHC(=S)NH₂) introduces hydrogen-bonding capabilities, enhancing interactions with biological targets.

Key structural features:

  • Indazole core: Provides aromatic stability and π-π stacking potential.

  • Methyl group: Enhances lipophilicity and steric effects.

  • Thiourea linkage: Facilitates hydrogen bonding and metal coordination.

Synthesis and Reactivity

Synthetic Routes

The synthesis typically involves cyclocondensation reactions. A representative pathway includes:

  • Indazole formation: Cyclization of 6-methyl-1H-indazole-7-amine with thiourea derivatives under acidic conditions.

  • Functionalization: Introduction of the thiourea group via reaction with thiocarbonyl diimidazole.

Reaction conditions often employ polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C). Yields vary based on substituent effects and purification methods.

Chemical Reactivity

The compound participates in three primary reaction types:

  • Oxidation: Thiourea converts to urea derivatives under strong oxidizing agents (e.g., H₂O₂).

  • Alkylation: The indazole nitrogen reacts with alkyl halides to form N-alkylated products.

  • Coordination chemistry: The thiourea sulfur binds transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity.

Biological Activities

Compound ClassIC₅₀ (μM)Cell LineMechanism
3,3a,4,5,6,7-Hexahydroindazoles5.15K562Apoptosis via Bcl-2 inhibition
2,3-Diarylindazoles7.82A549Cell cycle arrest (G2/M phase)

Data adapted from NCI screenings of related derivatives . These compounds induce apoptosis by modulating Bcl-2 family proteins and p53/MDM2 interactions, suggesting a plausible mechanism for (6-methyl-1H-indazol-7-yl)thiourea .

Antimicrobial Activity

Thiourea derivatives broadly exhibit antimicrobial effects through membrane disruption and enzyme inhibition. For example:

  • Bacterial strains: MIC values of 8–32 μg/mL against S. aureus and E. coli.

  • Fungal strains: Moderate activity against C. albicans (MIC = 64 μg/mL).

The methyl-indazole moiety may enhance penetration through microbial cell walls, though specific data for this compound require validation.

Research Applications

Medicinal Chemistry

The compound serves as:

  • A pharmacophore in kinase inhibitor design (e.g., targeting CDK2 or EGFR).

  • A precursor for radiopharmaceuticals due to sulfur’s chelation properties.

Material Science

Its metal-coordination capability enables applications in:

  • Catalysis: As a ligand in cross-coupling reactions.

  • Sensors: Fluorescent probes for heavy metal detection.

RiskPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H312 (Harmful skin contact)Wear nitrile gloves
H332 (Harmful if inhaled)Use fume hood

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